molecular formula C25H25N3O4S2 B2480000 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683261-38-3

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No.: B2480000
CAS No.: 683261-38-3
M. Wt: 495.61
InChI Key: GURVKKZSPXWJCE-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a sulfamoyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. Solvent choices, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high yields and purity.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-3-4-15-28(2)34(31,32)19-12-9-17(10-13-19)24(30)26-18-11-14-20(22(29)16-18)25-27-21-7-5-6-8-23(21)33-25/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURVKKZSPXWJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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